Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol
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Overview
Description
The compound “Acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol” is a combination of three distinct chemicals: acetic acid, 3,5-dinitrobenzoic acid, and ethane-1,2-diol. Each of these components has unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid is commonly produced by the fermentation of ethanol or by the oxidation of acetaldehyde. Industrially, it is produced via the carbonylation of methanol.
3,5-Dinitrobenzoic Acid: This compound is synthesized by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Ethane-1,2-diol:
Chemical Reactions Analysis
Types of Reactions
Acetic Acid: Undergoes esterification, oxidation, and halogenation reactions.
3,5-Dinitrobenzoic Acid: Participates in nitration, reduction, and substitution reactions.
Ethane-1,2-diol: Undergoes oxidation, esterification, and polymerization reactions.
Common Reagents and Conditions
Acetic Acid: Common reagents include alcohols (for esterification), potassium permanganate (for oxidation), and halogens (for halogenation).
3,5-Dinitrobenzoic Acid: Common reagents include reducing agents like tin and hydrochloric acid, and nitrating agents like nitric acid.
Ethane-1,2-diol: Common reagents include acids (for esterification) and oxygen (for oxidation).
Major Products Formed
Acetic Acid: Forms esters, acetates, and halogenated acetic acids.
3,5-Dinitrobenzoic Acid: Forms reduced nitro compounds and substituted benzoic acids.
Ethane-1,2-diol: Forms glycols, esters, and polymers.
Scientific Research Applications
Acetic Acid: Used as a solvent, reagent in chemical synthesis, and in the production of various chemicals like vinyl acetate monomer.
3,5-Dinitrobenzoic Acid: Used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Ethane-1,2-diol: Used as an antifreeze agent, in the production of polyester fibers, and as a coolant.
Mechanism of Action
Acetic Acid: Acts as a weak acid, donating protons in reactions and forming acetate ions.
3,5-Dinitrobenzoic Acid: The nitro groups increase the acidity of the compound, making it a strong acid.
Ethane-1,2-diol: Acts as a diol, participating in hydrogen bonding and forming esters and polymers.
Comparison with Similar Compounds
Acetic Acid: Similar to formic acid and propionic acid but has a higher boiling point and different reactivity.
3,5-Dinitrobenzoic Acid: Similar to 4-nitrobenzoic acid but has higher acidity and different melting points.
Ethane-1,2-diol: Similar to propylene glycol but has different physical properties and applications.
Similar Compounds
Acetic Acid: Formic acid, propionic acid.
3,5-Dinitrobenzoic Acid: 4-nitrobenzoic acid, 2,4-dinitrobenzoic acid.
Ethane-1,2-diol: Propylene glycol, butane-1,4-diol.
Properties
CAS No. |
80880-32-6 |
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Molecular Formula |
C11H14N2O10 |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
acetic acid;3,5-dinitrobenzoic acid;ethane-1,2-diol |
InChI |
InChI=1S/C7H4N2O6.C2H4O2.C2H6O2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2(3)4;3-1-2-4/h1-3H,(H,10,11);1H3,(H,3,4);3-4H,1-2H2 |
InChI Key |
NGUZTCMCBNKQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C(CO)O |
Origin of Product |
United States |
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